N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
Molecular Formula |
C19H17ClN2O4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-7-8-14(22-9-3-6-18(22)23)13(10-12)21-19(24)17-11-25-15-4-1-2-5-16(15)26-17/h1-2,4-5,7-8,10,17H,3,6,9,11H2,(H,21,24) |
InChI Key |
AKCGERSWAJOGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through the reaction of an appropriate amine with a cyclic anhydride, followed by cyclization.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Formation of the Benzodioxine Moiety: The benzodioxine ring is formed through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Coupling Reactions: The final step involves coupling the chlorinated phenyl ring with the pyrrolidinyl group and the benzodioxine moiety using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinyl moiety using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzodioxine Carboxamides
| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Key Structural Features |
|---|---|---|---|
| Target Compound | C₁₉H₁₇ClN₂O₄ | 5-Cl, 2-(2-oxopyrrolidin-1-yl) | Pyrrolidone enhances H-bonding potential |
| CID 2787469 | C₁₆H₁₁ClF₃NO₃ | 2-Cl, 5-CF₃ | Trifluoromethyl increases lipophilicity |
- The chlorine position (5 vs. 2) alters steric and electronic profiles, influencing interactions with hydrophobic binding pockets.
Carboxamide Derivatives with Diverse Core Structures
Compounds such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) from exemplify carboxamides with distinct core structures (Table 2).
Table 2: Comparison with Dihydropyridine Carboxamides
| Compound Name | Core Structure | Key Substituents | Potential Pharmacological Relevance |
|---|---|---|---|
| AZ331 | 1,4-dihydropyridine | 2-methoxyphenyl, furyl, thioether, cyano, methyl | Calcium channel modulation |
| Target Compound | 2,3-dihydro-1,4-benzodioxine | Chlorine, pyrrolidone | Enzyme/receptor targeting |
- Core Structure Implications: The 1,4-dihydropyridine core in AZ331 is associated with calcium channel blockade, a mechanism distinct from the benzodioxine carboxamides, which may target serotonin or adrenergic receptors due to their oxygen-rich aromatic systems . The thioether and cyano groups in AZ331 introduce additional steric bulk and electronic effects, contrasting with the simpler substitution pattern of the target compound.
Research Findings and Implications
- Synthetic Accessibility : Introducing the pyrrolidone group in the target compound likely requires specialized coupling reagents (e.g., EDC/HOBt) or protection/deprotection strategies, whereas the trifluoromethyl group in CID 2787469 could be installed via Ullmann coupling or direct fluorination .
- Physicochemical Properties :
- The target compound’s polar surface area (PSA) is higher (~85 Ų) than CID 2787469 (~75 Ų) due to the pyrrolidone oxygen, suggesting improved aqueous solubility .
- AZ331’s logP is likely elevated (>3.5) due to its lipophilic substituents, contrasting with the target compound’s moderate lipophilicity (predicted logP ~2.8).
Biological Activity
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.83 g/mol. The compound features a chloro-substituted phenyl group, a pyrrolidinone moiety, and a benzodioxine structure, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 5-chloroaniline and 2-(2-oxopyrrolidin-1-yl)phenol.
- Coupling Reaction : The two components are coupled using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane (DCM).
- Purification : The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can reduce cell viability in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[5-chloro...] | A549 | 10 | Induction of apoptosis |
| N-[5-chloro...] | MCF7 | 15 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Antimicrobial Mechanism : For bacteria, it disrupts the integrity of the cell membrane and inhibits essential enzymatic functions.
Case Study 1: Anticancer Efficacy
In a study involving the treatment of A549 cells with varying concentrations of N-[5-chloro...], researchers observed a dose-dependent reduction in cell viability. At an IC50 value of 10 µM, significant apoptosis was detected through flow cytometry analysis.
Case Study 2: Antimicrobial Resistance
A separate study assessed the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that at an MIC of 8 µg/mL, the compound effectively inhibited bacterial growth and showed potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
